molecular formula C6H7NO B1253116 Carbapenem

Carbapenem

Cat. No. B1253116
M. Wt: 109.13 g/mol
InChI Key: YZBQHRLRFGPBSL-RXMQYKEDSA-N
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Description

Carbapenems are a class of highly effective antibiotic agents used primarily for the treatment of severe bacterial infections. These antibiotics are part of the beta-lactam family, which also includes penicillins and cephalosporins. Carbapenems are known for their broad spectrum of activity and are often reserved for treating infections caused by multidrug-resistant bacteria .

Scientific Research Applications

Carbapenems have a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbapenems are synthesized through a series of complex chemical reactions. One common method involves the use of beta-lactam precursors, which undergo cyclization to form the carbapenem core structure. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of carbapenems involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, and it often includes steps such as:

Chemical Reactions Analysis

Types of Reactions

Carbapenems undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various this compound derivatives, each with unique antibacterial properties. These derivatives are often designed to overcome bacterial resistance mechanisms .

Mechanism of Action

Carbapenems exert their antibacterial effects by inhibiting the synthesis of bacterial cell walls. They bind to penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. This binding inhibits the transpeptidation reaction, leading to cell lysis and death. Carbapenems are unique in their ability to resist hydrolysis by most beta-lactamases, making them effective against a wide range of bacteria .

Comparison with Similar Compounds

Carbapenems are compared with other beta-lactam antibiotics such as penicillins and cephalosporins. While all these antibiotics share a common beta-lactam ring structure, carbapenems have a broader spectrum of activity and are more resistant to beta-lactamases. Similar compounds include:

Carbapenems stand out due to their broad spectrum of activity and resistance to beta-lactamase enzymes, making them invaluable in the treatment of severe and resistant bacterial infections.

properties

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

(5R)-1-azabicyclo[3.2.0]hept-2-en-7-one

InChI

InChI=1S/C6H7NO/c8-6-4-5-2-1-3-7(5)6/h1,3,5H,2,4H2/t5-/m1/s1

InChI Key

YZBQHRLRFGPBSL-RXMQYKEDSA-N

Isomeric SMILES

C1C=CN2[C@H]1CC2=O

SMILES

C1C=CN2C1CC2=O

Canonical SMILES

C1C=CN2C1CC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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